6-amino-3-methylquinazolin-4(3H)-one
Overview
Description
6-Amino-3-methylquinazolin-4(3H)-one is a chemical compound with the CAS Number: 16064-23-6 . It has a molecular weight of 175.19 . The IUPAC name for this compound is 6-amino-3-methylquinazolin-4(3H)-one .
Molecular Structure Analysis
The InChI code for 6-amino-3-methylquinazolin-4(3H)-one is 1S/C9H9N3O/c1-12-5-11-8-3-2-6 (10)4-7 (8)9 (12)13/h2-5H,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.19 . It is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activities
6-Amino-3-methylquinazolin-4(3H)-one derivatives have been synthesized and characterized for various biological activities. For instance, certain derivatives have shown significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, making them potential candidates for drug development in these areas (Sahu et al., 2008).
Antituberculosis Potential
Novel compounds based on 6-amino-3-methylquinazolin-4(3H)-one scaffolding have been synthesized and demonstrated potent anti-tuberculosis activity. One such compound was found to have activity comparable to standard anti-tuberculosis drugs, suggesting its potential as a new lead in tuberculosis treatment (Panneerselvam et al., 2016).
Anti-Inflammatory and Antimicrobial Properties
Derivatives of 6-amino-3-methylquinazolin-4(3H)-one have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds have shown promising results, indicating their potential as novel therapeutic agents in these fields (Keche & Kamble, 2014).
Corrosion Inhibition
Certain Schiff bases of 6-amino-3-methylquinazolin-4(3H)-one have been identified as effective corrosion inhibitors. These findings can have significant applications in protecting materials from corrosion, especially in industrial settings (Jamil et al., 2018).
Antioxidant Studies
Quinazolin derivatives, including those derived from 6-amino-3-methylquinazolin-4(3H)-one, have shown potential as antioxidants. They have exhibited capacity for scavenging free radicals, suggesting their utility in oxidative stress-related conditions (Al-azawi, 2016).
Antidiabetic Activity
Some quinazolinone derivatives have been synthesized and tested for their antidiabetic activity, demonstrating significant results in diabetic rat models. This highlights their potential role in the development of new antidiabetic drugs (Jangam & Wankhede, 2019).
Antimicrobial Properties of Metal Complexes
Metal complexes involving 6-amino-3-methylquinazolin-4(3H)-one have shown considerable antimicrobial activity against a range of bacteria and fungi, suggesting their application in combating microbial infections (Peter & Lucky, 2015).
Future Directions
A compound with a similar structure, ((E)-1-((3S)-4-(7-(6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl)-6-chloro-8-fluoro-2-(((S)-2-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)quinazolin-4-yl)-3-methylpiperazin-1-yl)-3-(4-((dimethylamino)methyl)-5-methylpyridin-2-yl)prop-2-en-1-one), has been used in the study of KRAS G13D, a protein associated with cancer . This suggests that 6-amino-3-methylquinazolin-4(3H)-one and similar compounds could have potential applications in medical research.
properties
IUPAC Name |
6-amino-3-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPUWVULEUYWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351648 | |
Record name | 6-amino-3-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-methylquinazolin-4(3H)-one | |
CAS RN |
16064-23-6 | |
Record name | 6-amino-3-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-3-methyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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